InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
. The Canonical SMILES is COC1=CC=CC(=C1)CC(=O)NN
. The compound has a topological polar surface area of 64.4 Ų and a complexity of 173 .
2-(3-Methoxyphenyl)acetohydrazide is an organic compound with the molecular formula CHNO. It belongs to a class of hydrazides, which are important in medicinal chemistry due to their diverse biological activities. This compound features a methoxy group attached to a phenyl ring, contributing to its potential pharmacological properties. The interest in 2-(3-Methoxyphenyl)acetohydrazide stems from its synthesis, characterization, and various applications in scientific research.
2-(3-Methoxyphenyl)acetohydrazide can be synthesized from commercially available starting materials such as 3-methoxybenzaldehyde and acetohydrazide. It is classified under organic compounds, specifically within the category of hydrazides, which are known for their reactivity and utility in drug development.
The synthesis of 2-(3-Methoxyphenyl)acetohydrazide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine derivatives. The general procedure includes:
The yield and purity of the compound can be confirmed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) .
The molecular structure of 2-(3-Methoxyphenyl)acetohydrazide features:
2-(3-Methoxyphenyl)acetohydrazide can undergo various chemical reactions:
These reactions are typically monitored using spectroscopic techniques to confirm product formation .
The mechanism of action for compounds like 2-(3-Methoxyphenyl)acetohydrazide often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from in vitro studies indicate moderate enzyme inhibition potential compared to standard inhibitors .
Chemical properties include reactivity with electrophiles due to the presence of nucleophilic sites on the hydrazine moiety .
2-(3-Methoxyphenyl)acetohydrazide has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications based on its biological activity .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5